molecular formula C14H19ClN4O B15339827 2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15339827
M. Wt: 294.78 g/mol
InChI Key: VLIKJRKSMBCQMA-UHFFFAOYSA-N
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Description

2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolo[2,3-d]pyrimidine family, known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. The next step involves converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol, which is finally chlorinated to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine .

Industrial Production Methods

Industrial production methods for this compound often utilize solvent-free microwave irradiation techniques to enhance reaction efficiency and yield. This method is advantageous due to its reduced reaction times and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are various substituted pyrrolo[2,3-d]pyrimidine derivatives, which exhibit enhanced biological activities .

Mechanism of Action

The mechanism of action of 2-Chloro-7-isobutyl-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells. This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell cycle progression .

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

4-[2-chloro-7-(2-methylpropyl)pyrrolo[2,3-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C14H19ClN4O/c1-10(2)9-19-4-3-11-12(16-14(15)17-13(11)19)18-5-7-20-8-6-18/h3-4,10H,5-9H2,1-2H3

InChI Key

VLIKJRKSMBCQMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1N=C(N=C2N3CCOCC3)Cl

Origin of Product

United States

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